molecular formula C9H10Cl2O2S B1290696 1,3-Dichloro-2-(isopropylsulfonyl)benzene CAS No. 1417195-90-4

1,3-Dichloro-2-(isopropylsulfonyl)benzene

Cat. No. B1290696
CAS RN: 1417195-90-4
M. Wt: 253.14 g/mol
InChI Key: VLCIDMMXPQCQIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,3-Dichloro-2-(isopropylsulfonyl)benzene involves various strategies. For instance, the synthesis of N-benzenesulfonyl-N,O isopropylidene derivatives of diastereoisomeric aminodiols was achieved through the addition of furyllithium to protected d-threoninal and d-allothreoninal, which are derived from d-threonine and d-allothreonine, respectively . Another synthesis approach for benzene derivatives, specifically 1,2-bis(trimethylsilyl)benzene, was performed using a hybrid metal of Mg and CuCl in the presence of LiCl in 1,3-dimethyl-2-imidazolidinone (DMI), which provided a high yield under mild conditions without the need for toxic HMPA . Additionally, a novel synthesis method for five-membered heterocycles containing the sulfonyl group was described, involving the dilithiation of (isopropylsulfonyl)benzene followed by reaction with various electrophiles to yield heterocyclic compounds in good yields .

Molecular Structure Analysis

The molecular structure and stereochemistry of the synthesized compounds are often confirmed using techniques such as 1H NMR spectroscopy and single-crystal X-ray analysis. For example, the structure of the N-benzenesulfonyl-N,O isopropylidene derivatives of aminodiols was established using these methods . In another study, the crystal structure of isopropyl 2-(5-methyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate was determined, revealing intermolecular π-π interactions between benzene rings and additional C-H⋯π and weak intermolecular C-H⋯O interactions .

Chemical Reactions Analysis

The reactivity of compounds similar to 1,3-Dichloro-2-(isopropylsulfonyl)benzene can be explored through various chemical reactions. For instance, the oxidation of isopropyl 2-(5-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate with 3-chloroperoxybenzoic acid led to the formation of the title compound with a specific crystal structure . The metalation reactions involving the dilithiated species of (isopropylsulfonyl)benzene demonstrate the compound's reactivity towards the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often characterized by computational methods and spectroscopic techniques. For example, the electronic and excited state properties of a related compound, 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, were investigated using density functional theory, revealing information about band gap energies, reactive sites, and intra- and intermolecular interactions in various solvent atmospheres . Spectroscopic properties such as IR and Raman wave numbers were also predicted computationally for this compound in both monomer and dimer forms .

Safety and Hazards

The safety data and hazards associated with 1,3-Dichloro-2-(isopropylsulfonyl)benzene are not explicitly mentioned in the available literature .

Future Directions

The future directions for the use and study of 1,3-Dichloro-2-(isopropylsulfonyl)benzene are not explicitly mentioned in the available literature .

properties

IUPAC Name

1,3-dichloro-2-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2S/c1-6(2)14(12,13)9-7(10)4-3-5-8(9)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCIDMMXPQCQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-(isopropylsulfonyl)benzene

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